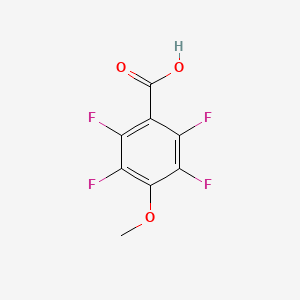

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSDDXXQRTVVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359223 | |

| Record name | 2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3153-01-3 | |

| Record name | 2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis

Direct Synthesis Approaches to 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid

Direct synthesis methods aim to introduce multiple fluorine atoms onto the aromatic ring of 4-methoxybenzoic acid. These methods are challenging due to the high reactivity of fluorinating agents and the need for high selectivity.

The direct fluorination of 4-methoxybenzoic acid to yield the tetrafluorinated product is a conceptually straightforward but practically complex process. The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. This substitution pattern complicates selective polyfluorination.

Research into the direct fluorination of analogous compounds, such as 4-fluorobenzoic acid, has shown that powerful electrophilic fluorinating systems are required. For instance, passing fluorine gas through a solution of 4-fluorobenzoic acid in a strong acid like concentrated sulfuric acid can lead to the formation of more highly fluorinated derivatives, including 2,3,4,5-tetrafluorobenzoic acid. biosynth.com This indicates that under harsh conditions, fluorine can act as a potent electrophile, eventually replacing multiple hydrogen atoms on the aromatic ring. biosynth.com However, this approach often suffers from a lack of selectivity and can lead to a mixture of products with varying degrees of fluorination, as well as potential side reactions like polymerization.

| Parameter | Details |

| Starting Material | 4-Methoxybenzoic acid |

| Potential Reagent | Elemental Fluorine (F₂) |

| Reaction Environment | Strong acid (e.g., H₂SO₄) |

| Challenges | - Competing directing effects of -OCH₃ and -COOH groups- Low selectivity leading to product mixtures- High reactivity of F₂ requiring specialized equipment |

| Potential Products | Mixture of mono-, di-, tri-, and tetra-fluorinated isomers |

Table 1: Conceptual Parameters for Direct Fluorination of 4-Methoxybenzoic Acid

To address the challenges of traditional batch fluorination, continuous-flow chemistry has emerged as a powerful tool. nih.gov Flow chemistry offers significant advantages for handling hazardous reagents like fluorine gas by confining the reaction to a small volume within a microreactor. nih.gov This enhances safety and allows for precise control over reaction parameters such as temperature, pressure, and residence time.

The application of continuous-flow technology can lead to improved reaction yields and higher selectivity. nih.gov For the synthesis of fluorinated benzoic acid derivatives, a continuous-flow setup would involve pumping a solution of the substrate (e.g., 4-methoxybenzoic acid) and a fluorinating agent through a heated coil or microchannel reactor. nih.gov The rapid mixing and superior heat transfer in these systems can minimize the formation of byproducts and allow for safer operation at elevated temperatures, potentially driving the reaction towards the desired polyfluorinated product.

| Parameter | Advantage in Continuous Flow |

| Safety | Small reactor volumes minimize the risk associated with highly reactive fluorinating agents. |

| Selectivity | Precise control over stoichiometry and temperature can reduce the formation of undesired isomers and byproducts. |

| Scalability | Production can be increased by extending the operation time rather than increasing the reactor size, ensuring consistent product quality. |

| Reaction Time | Often significantly reduced compared to batch processes due to enhanced heat and mass transfer. |

Table 2: Advantages of Continuous Flow Fluorination

Precursor-Based Synthesis Pathways

A more common and controlled approach to synthesizing this compound involves the use of a precursor that already contains the tetrafluorinated benzene (B151609) ring.

One of the most reliable methods for introducing a carboxylic acid group onto an aromatic ring is through a Grignard reaction. ucalgary.cagmu.edu This pathway begins with 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene.

The synthesis proceeds in two main steps:

Formation of the Grignard Reagent: The bromo-precursor is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (2,3,5,6-Tetrafluoro-4-methoxyphenyl)magnesium bromide. youtube.comyoutube.com It is crucial to maintain anhydrous conditions as Grignard reagents are highly sensitive to moisture. gmu.edu

Carboxylation: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. youtube.com

Work-up: Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate salt to yield the final product, this compound, which can then be isolated and purified. gmu.eduyoutube.com

An alternative to the Grignard reaction is organolithium chemistry. This would involve reacting the bromo-precursor with an organolithium reagent like n-butyllithium at low temperatures, followed by quenching with carbon dioxide.

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Grignard Formation | 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene, Magnesium (Mg), Anhydrous ether (e.g., Diethyl ether) | (2,3,5,6-Tetrafluoro-4-methoxyphenyl)magnesium bromide |

| 2. Carboxylation | Solid Carbon Dioxide (CO₂) | Magnesium salt of this compound |

| 3. Acidification | Aqueous strong acid (e.g., HCl) | This compound |

Table 3: Grignard Synthesis of this compound

The target compound can also be synthesized by modifying other readily available polyfluorinated benzoic acids.

A versatile starting material for this synthesis is pentafluorobenzoic acid. The strategy here involves the selective replacement of one of the fluorine atoms with the desired methoxy group.

One prominent method involves the selective reduction (hydrogenolysis) of pentafluorobenzoic acid to produce 2,3,5,6-tetrafluorobenzoic acid. google.com This reaction is typically carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, with a base to neutralize the forming acid. google.com The fluorine atom at the para-position is preferentially removed. Following the formation of 2,3,5,6-tetrafluorobenzoic acid, a subsequent nucleophilic aromatic substitution would be required to introduce the methoxy group.

However, a more direct route involves the nucleophilic substitution of the para-fluorine atom of pentafluorobenzoic acid with sodium methoxide (B1231860). The fluorine atoms on the ring are strongly activating towards nucleophilic attack, particularly at the para position relative to the carboxyl group. This reaction would directly yield this compound.

Another related pathway involves starting with 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, which can be synthesized from appropriate precursors. ossila.com The hydroxyl group can then be methylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base to form the final methoxy-substituted product.

| Starting Material | Key Transformation | Reagents |

| Pentafluorobenzoic acid | Selective Hydrogenolysis | H₂, Pd/C, Base |

| Pentafluorobenzoic acid | Nucleophilic Substitution | Sodium Methoxide (NaOMe) |

| 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | Methylation | Dimethyl sulfate or Methyl iodide, Base |

Table 4: Synthetic Routes from Polyfluorinated Precursors

Derivations from other Tetrafluorobenzoic Acid Isomers

Comparative Analysis of Synthetic Routes from Different Tetrafluorobenzoic Acid Precursors

The synthesis of this compound can be approached from several key precursors. The two most prominent routes start from either pentafluorobenzoic acid or 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid. Each pathway presents distinct advantages and challenges regarding reagent availability, reaction conditions, and selectivity.

Route 1: From Pentafluorobenzoic Acid

This route hinges on the principle of nucleophilic aromatic substitution (SNAr). The fluorine atoms on the pentafluorobenzoic acid ring are activated towards nucleophilic attack by the electron-withdrawing carboxyl group. The fluorine atom at the para-position (C4) is particularly susceptible to substitution due to its ability to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orglibretexts.org The reaction proceeds by treating pentafluorobenzoic acid with a methoxide source, such as sodium methoxide, in a suitable polar aprotic solvent. rsc.org

Route 2: From 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

This two-step approach first requires the synthesis of the hydroxy precursor, which serves as an important intermediate for various pharmaceuticals and polymers. ossila.comchemimpex.com Once obtained, the phenolic hydroxyl group is methylated to form the desired methoxy ether. This methylation can be achieved using standard reagents like dimethyl sulfate or a methyl halide in the presence of a base (e.g., potassium carbonate) via a Williamson ether synthesis mechanism. ias.ac.in

Below is a comparative table of these two synthetic pathways.

Interactive Data Table: Comparison of Synthetic Routes

| Feature | Route 1: From Pentafluorobenzoic Acid | Route 2: From 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid |

| Starting Material | Pentafluorobenzoic acid | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid |

| Key Transformation | Nucleophilic Aromatic Substitution (SNAr) | Williamson Ether Synthesis (Methylation) |

| Key Reagents | Sodium methoxide (CH₃ONa) | Methylating agent (e.g., (CH₃)₂SO₄), Base (e.g., K₂CO₃) |

| Number of Steps | Typically one step from precursor | Typically one step from precursor (but precursor synthesis adds steps) |

| Selectivity | High for para-substitution | High for O-methylation |

| Potential Issues | Potential for side reactions if conditions are not controlled. | The precursor itself requires a separate synthesis. |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of fluorinated molecules is a critical focus of modern chemical manufacturing, aiming to reduce environmental impact and improve efficiency. dovepress.comrsc.org

Catalytic Methods for Sustainable Synthesis

While the direct methoxylation or methylation steps may not always be catalytic, the synthesis of the necessary precursors often employs catalytic methods. For instance, a related precursor, 2,3,5,6-tetrafluorobenzoic acid, can be synthesized via the selective catalytic hydrogenolysis of pentafluorobenzoic acid. This process uses catalysts like palladium on charcoal (Pd/C) or Raney nickel to remove the para-fluorine atom with high selectivity under hydrogen pressure. google.com The use of such catalysts is advantageous as they are required in only small amounts and can often be recovered and reused, minimizing waste. Furthermore, the development of transition-metal-catalyzed cycloisomerization reactions represents a broader trend towards creating complex aromatic structures, including polycyclic heteroarenes, in a more efficient, modular fashion. nih.gov

Solvent-Free or Reduced-Solvent Reaction Conditions

A major goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. brazilianjournals.com.br Traditional SNAr reactions often rely on polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). While effective, these solvents pose environmental and health risks. Research is actively pursuing greener alternatives. For some related syntheses, such as certain benzoylation reactions, it has been demonstrated that using an aqueous environment is feasible, representing a significant step towards sustainability. brazilianjournals.com.br Methodologies utilizing microwave or ultrasound irradiation can also reduce or eliminate the need for a solvent, often leading to shorter reaction times and higher yields.

Optimization of Reaction Parameters for Atom Economy

Atom economy is a core concept of green chemistry that evaluates how many atoms from the reactants are incorporated into the final desired product. dovepress.com Optimizing for atom economy is crucial for minimizing waste at the molecular level. An addition reaction, for example, is perfectly atom-economical (100%), whereas substitution and elimination reactions generate byproducts that are not part of the final product.

A theoretical atom economy analysis for the two primary routes to this compound highlights these differences.

Route 1: From Pentafluorobenzoic Acid (via SNAr) C₇HF₅O₂ + CH₃ONa → C₈H₄F₄O₃ + NaF

Atom Economy = [Mass of C₈H₄F₄O₃] / [Mass of (C₇HF₅O₂ + CH₃ONa)] x 100

Route 2: From 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid (via Methylation with Dimethyl Sulfate) 2 C₇H₂F₄O₃ + (CH₃)₂SO₄ + K₂CO₃ → 2 C₈H₄F₄O₃ + K₂SO₄ + H₂O + CO₂

Atom Economy = [Mass of 2 x C₈H₄F₄O₃] / [Mass of (2 x C₇H₂F₄O₃ + (CH₃)₂SO₄ + K₂CO₃)] x 100

Interactive Data Table: Atom Economy Comparison

| Route | Reactants | Molar Mass of Reactants ( g/mol ) | Molar Mass of Product ( g/mol ) | Theoretical Atom Economy |

| 1 (SNAr) | C₇HF₅O₂ + CH₃ONa | 212.07 + 54.02 = 266.09 | 224.11 | 84.2% |

| 2 (Methylation) | 2 C₇H₂F₄O₃ + (CH₃)₂SO₄ + K₂CO₃ | (2 x 210.08) + 126.13 + 138.21 = 684.50 | 2 x 224.11 = 448.22 | 65.5% |

This analysis shows that the nucleophilic substitution route from pentafluorobenzoic acid is significantly more atom-economical than the methylation route using dimethyl sulfate and potassium carbonate.

Novel Synthetic Routes and Emerging Methodologies

Exploration of Organometallic Reagents in Synthesis

A promising frontier for the synthesis of highly substituted fluorinated aromatics involves the use of organometallic reagents. This approach offers alternative pathways for forming carbon-carbon or carbon-heteroatom bonds with high precision. A patent for a structurally related compound, 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, outlines a method using an organolithium reagent. google.com

Drawing inspiration from this methodology, a novel route to this compound can be proposed. The synthesis would begin with a simpler, commercially available starting material like 1-methoxy-2,3,5,6-tetrafluorobenzene. This compound could then be subjected to directed lithiation using a strong base like n-butyllithium (n-BuLi). The electron-withdrawing fluorine atoms and the methoxy group would influence the position of metalation. The resulting organolithium intermediate is a potent nucleophile that can be quenched with solid carbon dioxide (dry ice) in a carboxylation step, followed by an acidic workup to yield the final carboxylic acid.

This organometallic strategy represents a modern and powerful method that avoids some of the challenges of classical substitution reactions and allows for the construction of the molecule in a convergent fashion.

Reactivity and Reaction Mechanisms

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes reactions such as esterification and amidation. Its reactivity can also lead to decarboxylation under specific conditions.

Esterification Reactions of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. For fluorinated benzoic acids, including this compound, the Fischer-Speier esterification is a common method. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comyoutube.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.comyoutube.com

Alternative methods for the esterification of fluorinated aromatic carboxylic acids have been developed to overcome some of the limitations of traditional Fischer esterification, such as the use of heterogeneous catalysts. For instance, metal-organic frameworks like UiO-66-NH2 have been used as catalysts for the methyl esterification of fluorinated benzoic acids with methanol, reducing reaction times compared to traditional methods. researchgate.net Lewis acids are also employed as catalysts due to their effectiveness in low concentrations, thereby minimizing waste. rug.nl

Table 1: Comparison of Esterification Methods

| Method | Catalyst | Key Features |

|---|---|---|

| Fischer-Speier Esterification | Strong Brønsted acids (e.g., H₂SO₄) | Reversible reaction, often requires excess alcohol or removal of water to drive equilibrium. masterorganicchemistry.comyoutube.com |

| Heterogeneous Catalysis | Metal-Organic Frameworks (e.g., UiO-66-NH₂) | Can lead to shorter reaction times and easier catalyst separation. researchgate.net |

| Lewis Acid Catalysis | Bi(III) compounds, ZrCl₄, etc. | Good catalytic activity at low concentrations. rug.nlresearchgate.net |

Amidation Reactions and Peptide Coupling Strategies

The formation of an amide bond from a carboxylic acid and an amine is a critical reaction, particularly in medicinal chemistry and peptide synthesis. Direct amidation by simply heating a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. sciepub.com Consequently, activating agents or catalysts are typically required.

For aromatic acids, various catalysts have been shown to be effective. Titanium tetrafluoride (TiF₄) has been demonstrated as a catalyst for the direct amidation of aromatic carboxylic acids, including those with electron-donating and electron-withdrawing substituents. researchgate.net Similarly, Niobium(V) oxide (Nb₂O₅) has been identified as a highly effective and reusable heterogeneous catalyst for the amidation of a wide range of carboxylic acids and amines. researchgate.net The mechanism for these Lewis acid-catalyzed reactions is believed to involve the activation of the carboxylic acid's carbonyl group, making it more susceptible to nucleophilic attack by the amine. researchgate.net

In the context of peptide synthesis, coupling reagents are essential. Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, facilitating its reaction with the amino group of an amino acid or peptide. sciepub.com These methods, while effective, generate stoichiometric amounts of waste. sciepub.com

Decarboxylation Mechanisms and Catalysis

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The decarboxylation of aromatic carboxylic acids can be challenging and often requires high temperatures or the presence of a catalyst. While the synthesis of tetrafluorobenzoic acids can be achieved through the decarboxylation of tetrafluorophthalic acids, the subsequent decarboxylation of the resulting benzoic acid is a distinct process. googleapis.comgoogle.com

The stability of the resulting carbanion intermediate is a key factor in decarboxylation. For fluorinated benzoic acids, the strong electron-withdrawing nature of the fluorine atoms can stabilize the negative charge on the aromatic ring, although this does not necessarily make decarboxylation facile. Catalysts, often based on copper, can be used to promote this reaction. For instance, copper oxide has been used to catalyze the decarboxylation of certain heterocyclic carboxylic acids. googleapis.com In some cases, decarboxylation can be achieved by heating the acid in a high-boiling point solvent, sometimes in the presence of a base or a phase-transfer catalyst. googleapis.com

Reactivity of the Tetrafluorinated Aromatic Ring

The four fluorine atoms on the aromatic ring of this compound make it highly electron-deficient. This electronic characteristic renders the ring susceptible to nucleophilic attack, a reactivity pattern that is the opposite of typical, electron-rich aromatic compounds like benzene (B151609).

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for highly halogenated and electron-deficient aromatic compounds. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. core.ac.uklibretexts.org A nucleophile first attacks the electron-poor aromatic ring at a carbon bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgstackexchange.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The presence of multiple strongly electron-withdrawing fluorine atoms activates the ring towards this type of reaction. core.ac.uk The carboxylic acid and methoxy (B1213986) groups also influence the reactivity and regioselectivity of the substitution.

The rate and regioselectivity of SNAr reactions are profoundly influenced by the position of the substituents on the aromatic ring. For a successful SNAr reaction, the negative charge of the Meisenheimer complex intermediate must be stabilized. libretexts.org This stabilization is most effective when electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the substituent through resonance. masterorganicchemistry.comlibretexts.org

In this compound, all fluorine atoms are ortho or meta to the carboxylic acid group and ortho to the methoxy group. The powerful inductive electron-withdrawing effect of the fluorine atoms is the primary activating factor. stackexchange.com While fluorine has a π-electron-donating resonance effect, its inductive effect is dominant in activating the ring for nucleophilic attack. core.ac.uk The relative reactivity of the different fluorine atoms (at positions 2, 3, 5, and 6) towards a nucleophile will depend on the combined electronic effects of the methoxy and carboxylic acid groups, as well as steric hindrance. Generally, attack at the positions para to a strong electron-withdrawing group is favored. In this molecule, the carboxylic acid group will direct incoming nucleophiles. The fluorine atoms at positions 2 and 6 are ortho to the carboxylic acid group, while the fluorine atoms at positions 3 and 5 are meta. This positioning plays a crucial role in determining which fluorine atom is preferentially substituted in an SNAr reaction. core.ac.uklibretexts.org

Regioselectivity and Stereoselectivity in SNAr Reactions

Specific studies detailing the regioselectivity and stereoselectivity of Nucleophilic Aromatic Substitution (SNAr) reactions for this compound have not been identified in the available literature. In principle, the tetrafluorinated benzene ring is highly activated towards nucleophilic attack. The four fluorine atoms are potential leaving groups. The regioselectivity of such a reaction would be dictated by the electronic effects of the methoxy and carboxylic acid groups. The methoxy group, being an ortho-para director through resonance, would activate the positions ortho and para to it. However, in this fully substituted ring, the directing effects would influence the relative rates of substitution at the C2/C6 versus C3/C5 positions. The carboxylic acid group is a deactivating group, which would further influence the electron density distribution in the ring. Stereoselectivity is not typically a factor in SNAr reactions on achiral aromatic rings unless a chiral nucleophile or a chiral environment is introduced.

Kinetic and Thermodynamic Aspects of SNAr Pathways

Kinetic and thermodynamic data for SNAr pathways involving this compound are not available in the reviewed literature. Generally, SNAr reactions on highly fluorinated aromatic rings are kinetically facile due to the strong electron-withdrawing nature of the fluorine atoms, which stabilizes the intermediate Meisenheimer complex. The thermodynamics of the reaction would depend on the strength of the C-F bond being broken and the C-Nucleophile bond being formed, as well as the stability of the leaving fluoride ion.

Electrophilic Aromatic Substitution Reactions (Theoretical Studies)

Theoretical studies specifically modeling Electrophilic Aromatic Substitution (EAS) on this compound are not present in the surveyed literature. Due to the presence of four strongly electron-withdrawing fluorine atoms and a deactivating carboxylic acid group, the aromatic ring is expected to be extremely deactivated towards electrophilic attack. Any theoretical study would likely confirm a very high activation energy for EAS reactions such as nitration or halogenation.

Oxidation Reactions of the Methoxy Group

While general methods for the oxidation of methoxy groups on aromatic rings to the corresponding phenols or other oxidized products exist, specific studies on the oxidation of the methoxy group in this compound are not reported in the available literature. smolecule.com Reagents such as strong acids or oxidizing agents could potentially cleave the methyl ether, but the high degree of fluorination might influence the reaction conditions required.

Substitution Reactions of Fluorine Atoms with Other Functional Groups

The fluorine atoms on the ring are susceptible to substitution by strong nucleophiles via an SNAr mechanism. It is expected that reagents like Grignard reagents or organolithium compounds could displace one or more fluorine atoms. smolecule.com The regioselectivity of such substitutions would be a key area for investigation.

Role of the Methoxy Group in Chemical Reactivity

The methoxy group plays a crucial role in modulating the reactivity of the highly fluorinated benzene ring.

Electronic Effects (Inductive vs. Resonance) on Ring Activation/Deactivation

The methoxy group exhibits a dual electronic effect on the aromatic ring: a -I (negative inductive) effect and a +M (positive mesomeric or resonance) effect.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the carbon atom to which it is attached through the sigma bond. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system. This donation of electron density increases the electron density at the ortho and para positions, thereby activating these positions towards electrophilic attack.

In the context of this compound, the aromatic ring is already heavily deactivated by the four fluorine atoms and the carboxylic acid group, both of which are strongly electron-withdrawing. The resonance effect of the methoxy group, which donates electron density, is in opposition to the strong inductive effects of the fluorine atoms. While the +M effect of the methoxy group would typically activate the ring, in this highly electron-deficient system, its primary role is likely to be a modulator of the regioselectivity of nucleophilic substitution by influencing the relative electron density at the different carbon atoms. The resonance donation from the methoxy group would slightly counteract the deactivation by the fluorine atoms, making the ring less electron-poor than, for example, hexafluorobenzene.

Table 1: Summary of Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS |

| -F | -I (Strong) | +M (Weak) | Deactivating |

| -COOH | -I (Moderate) | -M (Moderate) | Deactivating |

| -OCH₃ | -I (Moderate) | +M (Strong) | Activating (in non-fluorinated rings) |

Steric Effects in Reaction Pathways

The reactivity of this compound is profoundly influenced by the steric hindrance imposed by its substituents. The fluorine atoms at the ortho positions (2- and 6-) to the carboxylic acid group create a crowded environment that can impede the approach of reactants. This phenomenon, known as the "ortho effect," is a critical determinant of the reaction pathways available to the molecule. wikipedia.orgvedantu.com

In ortho-substituted benzoic acids, steric hindrance can force the carboxyl group to twist out of the plane of the benzene ring. wikipedia.org This disruption of coplanarity has significant electronic consequences, as it can inhibit resonance between the carboxyl group and the aromatic ring. wikipedia.org For instance, in 2,6-difluorobenzoic acid, the repulsive interactions between the carbonyl oxygen and the ortho-fluorine atoms are a key factor in its conformational preferences. nih.gov While the methoxy group in this compound is at the para-position, the cumulative steric bulk of the four fluorine atoms, particularly the two in the ortho positions, is expected to play a significant role in its chemical reactions.

The steric environment influences not only the reactivity of the carboxylic acid group but also nucleophilic aromatic substitution (SNAr) reactions on the benzene ring. The bulky ortho-fluorine atoms can shield the adjacent carbon atoms from nucleophilic attack, potentially directing incoming nucleophiles to the less hindered para-position, where a fluorine atom could be displaced.

Table 1: Comparison of Torsional Barriers in Ortho-Substituted Benzoic Acids

| Compound | Conformer | Torsional Barrier (kJ/mol) |

| 2,6-Dichlorobenzoic Acid | cis | High |

| 2,6-Difluorobenzoic Acid | cis | Lower than 2,6-DCBA |

This table is illustrative and based on findings for related di-substituted derivatives, highlighting the impact of the size of ortho-substituents on the energy barrier for the rotation of the carboxylic group. Data for this compound is not available but is expected to be influenced by similar principles. nih.gov

Mechanistic Investigations

The elucidation of reaction mechanisms for compounds like this compound relies on a combination of advanced spectroscopic techniques and computational modeling. These approaches provide invaluable insights into the transient species and energy landscapes that govern chemical transformations.

Reaction Pathway Elucidation using Spectroscopic Techniques

Spectroscopic methods are instrumental in monitoring the progress of chemical reactions and identifying intermediate species. For carboxylic acids, Infrared (IR) spectroscopy is particularly useful for observing changes in the characteristic vibrational frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid moiety. The formation of reaction intermediates or products will result in shifts in these absorption bands, providing real-time information about the reaction pathway.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for mechanistic studies. 1H NMR can be used to track the disappearance of the acidic proton of the carboxyl group, while 13C NMR provides information about changes in the electronic environment of the carbon atoms in the molecule. For fluorinated compounds, 19F NMR is especially valuable. The chemical shifts of the fluorine atoms are highly sensitive to their local environment, making 19F NMR an excellent probe for tracking changes at the fluorinated benzene ring during a reaction, such as a nucleophilic aromatic substitution. nih.gov

Table 2: Characteristic Spectroscopic Data for a Representative Polyfluorinated Benzoic Acid

| Technique | Functional Group | Characteristic Signal |

| IR Spectroscopy | O-H stretch (dimer) | 2500-3300 cm-1 (broad) |

| IR Spectroscopy | C=O stretch (dimer) | ~1710 cm-1 |

| 1H NMR | Carboxylic Acid Proton | 10-13 ppm (broad singlet) |

| 13C NMR | Carbonyl Carbon | 160-185 ppm |

| 19F NMR | Aromatic Fluorines | Dependent on substitution |

This table provides typical spectroscopic data for polyfluorinated benzoic acids. The exact values for this compound may vary.

Computational Modeling of Reaction Transition States and Intermediates

Computational chemistry offers a powerful avenue for investigating the intricacies of reaction mechanisms at a molecular level. mdpi.comsciforum.netsciforum.net Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the potential energy surface of a reaction. This allows for the characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states.

By calculating the energies of these species, a reaction energy profile can be constructed, which provides a quantitative understanding of the reaction's feasibility and kinetics. For this compound, computational modeling could be used to:

Predict the most likely sites for nucleophilic attack: By analyzing the distribution of electron density and the energies of possible intermediates, the regioselectivity of nucleophilic aromatic substitution reactions can be predicted.

Determine the structure and energy of transition states: This information is crucial for understanding the rate-determining step of a reaction and the factors that influence the reaction rate.

Evaluate the influence of steric effects: Computational models can quantify the steric strain in different conformations and transition states, providing a theoretical basis for the observed reactivity. nih.gov

For example, a computational study of the SN2 reaction between a nucleophile and a substituted methyl halide demonstrated that while steric effects contribute positively to the barrier height, this is largely compensated by stabilizing quantum effects. mdpi.comsciforum.netsciforum.net Similar computational approaches could be applied to understand the balance of steric and electronic effects in reactions involving this compound.

Table 3: Hypothetical Calculated Energy Profile for a Nucleophilic Aromatic Substitution Reaction

| Species | Relative Energy (kJ/mol) |

| Reactants | 0 |

| Meisenheimer Complex (Intermediate) | +25 |

| Transition State | +80 |

| Products | -10 |

This is a hypothetical data table illustrating the type of information that can be obtained from computational modeling of a reaction pathway. The values are not specific to this compound.

While specific experimental data on the reactivity and reaction mechanisms of this compound are not extensively documented, a comprehensive understanding can be built upon the established principles of physical organic chemistry and the study of analogous polyfluorinated compounds. The steric hindrance from the ortho-fluorine atoms is a dominant factor in its chemical behavior, influencing both the reactivity of the carboxylic acid group and the regioselectivity of reactions on the aromatic ring. The elucidation of its precise reaction pathways will likely rely on a synergistic approach, combining advanced spectroscopic techniques for the detection of intermediates with sophisticated computational modeling to map out the energetic landscape of its chemical transformations. Further research into this and similar fluorinated molecules will undoubtedly contribute to a deeper understanding of the interplay between structure and reactivity in organic chemistry.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques to confirm structural assignments.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For this compound, one would expect to observe signals for the methoxy (B1213986) (-OCH₃) protons and the carboxylic acid (-COOH) proton. The integration of these signals would confirm the proton count, and their chemical shifts would be influenced by the electron-withdrawing tetrafluorinated aromatic ring.

¹³C NMR spectroscopy detects the carbon atoms in the molecule, offering insights into the carbon framework. Distinct signals would be anticipated for the carboxylic carbon, the methoxy carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons would be significantly affected by the fluorine and methoxy substituents, and carbon-fluorine coupling would lead to splitting of these signals.

However, specific, experimentally determined ¹H NMR and ¹³C NMR data tables with chemical shifts (δ) and coupling constants (J) for this compound could not be located in the reviewed literature.

¹⁹F NMR Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. Due to the chemical equivalence of the fluorine atoms at positions 2 and 6, and at positions 3 and 5 in this compound, one might expect to see two distinct signals in the ¹⁹F NMR spectrum. The coupling patterns between these non-equivalent fluorine atoms would provide valuable structural information. Despite the utility of this technique, detailed experimental ¹⁹F NMR data for this specific molecule were not found.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning NMR signals and confirming the connectivity of atoms.

COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings. In this molecule, its application would be limited due to the small number of distinct proton environments.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached. This would definitively assign the ¹H signal of the methoxy group to its corresponding ¹³C signal.

A thorough search did not yield any published 2D NMR studies (COSY, HSQC, HMBC) for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify functional groups and probe the vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The spectrum for this compound would be expected to show characteristic absorption bands for:

O-H stretching of the carboxylic acid group.

C=O stretching of the carbonyl group.

C-O stretching of the carboxylic acid and methoxy ether linkage.

C-F stretching of the fluoroaromatic system.

Aromatic C=C stretching.

While FT-IR data exists for structurally related compounds like 2,3,5,6-Tetrafluorobenzoic Acid, a specific experimental FT-IR spectrum with detailed band assignments for this compound was not found.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum would help in assigning the vibrational modes of the tetrafluorinated benzene (B151609) ring and the C-F bonds. No specific Raman spectroscopic data or vibrational mode analysis for this compound was identified during the literature search.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this technique provides crucial information for confirming its molecular weight, elucidating its structure, and quantifying its presence in various samples.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is indispensable for the unambiguous identification of a compound by providing a highly accurate measurement of its mass. The elemental composition of this compound is C₈H₄F₄O₃. Using the monoisotopic masses of the most abundant isotopes of these elements (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁹F = 18.998403 Da, and ¹⁶O = 15.994915 Da), the theoretical exact mass of the neutral molecule can be calculated.

The calculated monoisotopic mass of this compound is 224.0097 Da. In a typical HRMS experiment, the compound is ionized, most commonly through protonation ([M+H]⁺) or deprotonation ([M-H]⁻). The accurate masses for these ions would be:

[M+H]⁺: 225.0175 Da

[M-H]⁻: 223.0019 Da

Experimental determination of the mass-to-charge ratio of these ions with high precision, typically within a few parts per million (ppm) of the theoretical value, provides strong evidence for the chemical formula of the compound. For instance, in the analysis of a similar fluorinated compound, 1,1,1,3,3,3-hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate, HRMS was used to confirm its elemental composition, finding an m/z of 509.9739, which was in close agreement with the calculated value of 509.9743 for its molecular ion [C₁₃H₂F₁₆O₃]⁺ mdpi.com. This demonstrates the power of HRMS in confirming the identity of complex fluorinated molecules.

| Species | Chemical Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule | C₈H₄F₄O₃ | 224.0097 |

| Protonated Ion [M+H]⁺ | [C₈H₅F₄O₃]⁺ | 225.0175 |

| Deprotonated Ion [M-H]⁻ | [C₈H₃F₄O₃]⁻ | 223.0019 |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to accurate mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the ionized molecule is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The fragmentation of benzoic acid and its derivatives is well-understood and typically involves cleavages at the carboxylic acid group and substitutions on the aromatic ring. docbrown.info

For this compound, the fragmentation pattern in either positive or negative ion mode can be predicted based on established chemical principles. In negative ion mode (ESI-), the most common fragmentation pathway for benzoic acids is the loss of carbon dioxide (CO₂, 44 Da) from the deprotonated molecular ion [M-H]⁻.

Predicted Fragmentation in Negative Ion Mode:

Parent Ion: The deprotonated molecule, [C₈H₃F₄O₃]⁻, would be observed at m/z 223.

Primary Fragmentation: The most likely fragmentation would be the neutral loss of CO₂, a characteristic fragmentation of carboxylic acids, leading to a fragment ion at m/z 179. This corresponds to the tetrafluoromethoxy-phenyl anion [C₇H₃F₄O]⁻.

Predicted Fragmentation in Positive Ion Mode (EI): Based on the fragmentation of similar molecules like benzoic acid and anisole, several key fragments can be predicted for this compound under electron ionization (EI) conditions:

Molecular Ion [M]⁺: An ion at m/z 224 corresponding to [C₈H₄F₄O₃]⁺.

Loss of -OH: A fragment resulting from the loss of a hydroxyl radical (•OH, 17 Da), leading to an acylium ion [C₈H₃F₄O₂]⁺ at m/z 207.

Loss of -OCH₃: A fragment from the loss of a methoxy radical (•OCH₃, 31 Da), resulting in an ion at m/z 193.

Loss of -COOH: Loss of the entire carboxyl group (•COOH, 45 Da) would produce the tetrafluoromethoxyphenyl cation [C₇H₃F₄O]⁺ at m/z 179.

Loss of CO from acylium ion: The acylium ion at m/z 207 could further lose carbon monoxide (CO, 28 Da) to form the [C₇H₃F₄O]⁺ ion at m/z 179.

The analysis of these specific losses and the resulting m/z values of the fragments allows for the confirmation of the different structural components of the molecule, such as the carboxylic acid group, the methoxy group, and the tetrafluorinated benzene ring.

| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Predicted Fragment Ion (m/z) | Fragment Ion Formula |

|---|---|---|---|---|

| 223 [M-H]⁻ | CO₂ | 44 | 179 | [C₇H₃F₄O]⁻ |

| 224 [M]⁺ | •OH | 17 | 207 | [C₈H₃F₄O₂]⁺ |

| 224 [M]⁺ | •OCH₃ | 31 | 193 | [C₇HF₄O₂]⁺ |

| 224 [M]⁺ | •COOH | 45 | 179 | [C₇H₃F₄O]⁺ |

| 207 | CO | 28 | 179 | [C₇H₃F₄O]⁺ |

LC-MS/MS for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting and quantifying trace amounts of compounds in complex mixtures. This method is particularly well-suited for the analysis of fluorinated benzoic acids in environmental and biological samples.

The general approach for the trace analysis of this compound would involve:

Chromatographic Separation: A liquid chromatography system, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, is used to separate the target analyte from other components in the sample. A reversed-phase C18 column is commonly employed for the separation of fluorobenzoic acids.

Ionization: After separation, the analyte is introduced into the mass spectrometer and ionized, usually with electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules. Given the acidic nature of the compound, ESI in negative mode (ESI-) is typically more sensitive.

Tandem Mass Spectrometry (MS/MS): In the tandem mass spectrometer, the deprotonated parent ion ([M-H]⁻ at m/z 223) is selected in the first mass analyzer. It is then fragmented in a collision cell, and a specific, characteristic fragment ion is monitored in the second mass analyzer. This process is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

For this compound, a key SRM transition would be monitoring the fragmentation of the precursor ion at m/z 223 to the product ion at m/z 179 (corresponding to the loss of CO₂). This high specificity significantly reduces background noise and allows for very low detection limits. Studies on other fluorinated benzoic acids have demonstrated detection limits in the low ng/mL (ppb) to pg/mL (ppt) range in complex matrices like oil reservoir water or groundwater. researchgate.netjk-sci.comnih.govsigmaaldrich.comsigmaaldrich.com This level of sensitivity makes LC-MS/MS an essential tool for environmental monitoring or studying the pharmacokinetics of this compound, although specific studies on its metabolite identification are not widely reported.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the spatial arrangement of molecules, which is fundamental to understanding a compound's physical and chemical properties.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be reconstructed, revealing the precise location of each atom.

As of now, a publicly available, fully determined crystal structure for this compound has not been deposited in major crystallographic databases. However, the crystal structure of the closely related compound, 2,3,5,6-tetrafluorobenzoic acid, has been determined (CSD refcode: TFBZAC). nih.gov Analysis of this or other similar structures allows for an understanding of how the tetrafluorinated ring and carboxylic acid group influence the solid-state arrangement. The determination of the crystal structure of this compound would provide invaluable data, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule.

This information would confirm the molecular connectivity and provide the basis for analyzing intermolecular interactions in the solid state.

Crystal Packing and Intermolecular Interactions

While the specific crystal structure of this compound is not available, the types of intermolecular interactions that govern its crystal packing can be predicted based on its functional groups. These non-covalent interactions are crucial in determining the crystal's stability, melting point, and solubility.

The expected key intermolecular interactions include:

Hydrogen Bonding: The most significant interaction is expected to be the strong O-H···O hydrogen bond between the carboxylic acid groups of two neighboring molecules. This typically results in the formation of a centrosymmetric dimer, a common structural motif in the crystal structures of carboxylic acids, including benzoic acid itself.

Halogen Bonding: The electron-withdrawing fluorine atoms on the aromatic ring create a region of positive electrostatic potential (a σ-hole) on the halogen atom. This can lead to attractive interactions with nucleophilic atoms, such as the oxygen atoms of the carboxylic acid or methoxy groups on adjacent molecules (C-F···O).

The interplay of these interactions dictates the final three-dimensional arrangement of the molecules in the crystal. For example, the strong hydrogen-bonded dimers would likely be further organized into layers or columns through weaker halogen bonding and π-π stacking interactions.

Polymorphism and Co-crystallization Studies

While specific experimental studies on the polymorphism and co-crystallization of this compound are not extensively documented in publicly available literature, the unique structural and electronic properties conferred by its polysubstituted aromatic ring suggest a rich potential for forming diverse solid-state structures. The following sections explore the theoretical basis and predictive insights into the polymorphic and co-crystalline behavior of this compound, drawing parallels from studies on structurally related fluorinated benzoic acids.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. The presence of multiple fluorine atoms on the benzene ring of this compound is expected to significantly influence its crystal packing and, consequently, its polymorphic behavior.

Fluorine substitution in aromatic compounds is known to affect intermolecular interactions in several ways that can favor the formation of polymorphs. These include:

Modification of Hydrogen Bonding: The strong electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid proton, strengthening the classic carboxylic acid dimer synthon (R22(8)). However, C–F···H–O interactions can also occur, offering alternative hydrogen bonding motifs that can lead to different packing arrangements.

Dipole-Dipole Interactions: The C-F bonds introduce strong dipoles into the molecule, leading to significant dipole-dipole interactions that can direct crystal packing. Different orientations of these dipoles can result in energetically similar but structurally distinct polymorphs.

π-π Stacking: Perfluorination of an aromatic ring can lead to favorable π-π stacking interactions with non-fluorinated or partially fluorinated rings, a phenomenon often utilized in crystal engineering.

Given these considerations, it is plausible that this compound could exhibit conformational polymorphism, where different polymorphs arise from different conformations of the methoxy group relative to the plane of the benzene ring.

Illustrative Polymorph Data

The following table illustrates hypothetical data for two potential polymorphs of this compound, based on common observations for fluorinated aromatic acids. Note: This data is for illustrative purposes and is not based on experimental results for this specific compound.

| Property | Polymorph I (Hypothetical) | Polymorph II (Hypothetical) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| Melting Point | Lower | Higher |

| Thermodynamic Stability | Metastable | Stable |

| Dominant Intermolecular Interaction | Carboxylic acid dimer | Catemer chain via C–F···H–O |

Co-crystallization

Co-crystallization is a technique used to design new solid forms of a compound by combining it with a stoichiometric amount of a second molecule (a co-former) in the same crystal lattice. This approach is widely used to modify the physicochemical properties of active pharmaceutical ingredients and other functional materials. The presence of both a strong hydrogen bond donor (the carboxylic acid) and multiple potential hydrogen bond acceptors (the carboxylic oxygen, the methoxy oxygen, and the fluorine atoms) makes this compound an excellent candidate for co-crystallization studies.

Research on the co-crystallization of benzoic acid with various poly-fluorobenzoic acids has shown that the degree of fluorination can steer the outcome from a solid solution to a discrete co-crystal. acs.org The fluorine atoms' ability to participate in hydrogen and halogen bonding plays a crucial role in this transformation. acs.org

Potential Supramolecular Synthons in Co-crystals

The formation of co-crystals is guided by the predictable patterns of intermolecular interactions known as supramolecular synthons. For this compound, several key synthons can be anticipated depending on the functional groups of the chosen co-former.

Carboxylic Acid-Pyridine Synthon: A co-former containing a pyridine ring would likely form a robust O–H···N hydrogen bond with the carboxylic acid.

Carboxylic Acid-Amide Synthon: Amide-containing co-formers can interact with the carboxylic acid to form a well-defined heterodimer.

Carboxylic Acid-Carboxylic Acid Heterodimer: Co-crystallization with another carboxylic acid could lead to the formation of a heterodimer, competing with the homodimer of each component.

Interactions involving the Methoxy Group: The methoxy group can act as a hydrogen bond acceptor (C–H···O).

Interactions involving Fluorine Atoms: The fluorine atoms can act as weak hydrogen bond acceptors (C–H···F) or participate in halogen bonds.

Illustrative Co-crystal Screening Data

The table below provides a hypothetical list of co-formers for this compound and the likely primary supramolecular synthons that would be formed. Note: This data is predictive and for illustrative purposes only.

| Co-former | Co-former Functional Group | Predicted Primary Supramolecular Synthon |

| Isonicotinamide | Pyridine, Amide | Carboxylic Acid-Pyridine |

| Pyrazine | Pyrazine | Carboxylic Acid-Pyrazine |

| 4,4'-Bipyridine | Pyridine | Carboxylic Acid-Pyridine |

| Urea | Amide | Carboxylic Acid-Amide |

| Benzoic Acid | Carboxylic Acid | Carboxylic Acid-Carboxylic Acid Heterodimer |

The systematic study of co-crystallization with a library of co-formers would be a promising avenue to explore the solid-state landscape of this compound and to tailor its material properties for specific applications.

Applications in Medicinal Chemistry and Biological Research

Role as a Synthetic Intermediate in Drug Discovery

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid serves as a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. smolecule.com Its utility as an intermediate is rooted in the presence of multiple reactive sites and the unique properties conferred by the tetrafluorinated methoxybenzoyl moiety. smolecule.com The compound's structure allows for various chemical modifications, making it an important component in the development of new therapeutic agents.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance biological activity. The fluorinated structure of this compound contributes to increased metabolic stability and bioactivity in the molecules it is used to create. smolecule.com This makes it a compound of significant interest for researchers aiming to develop more potent and effective pharmaceuticals. smolecule.com The presence of fluorine atoms can lead to more favorable interactions with biological targets, such as enzymes and receptors, ultimately resulting in improved therapeutic efficacy.

Studies on related fluorinated compounds have demonstrated the positive impact of fluorine on bioactivity. For instance, a series of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides were found to be potent inhibitors of several human carbonic anhydrase isozymes. nih.gov Notably, these fluorinated benzenesulfonamides exhibited higher binding potency compared to their non-fluorinated counterparts, with some achieving subnanomolar dissociation constants for the CA I isozyme. nih.gov This highlights the advantageous effect of the tetrafluorinated phenyl ring in enhancing interactions with enzyme targets.

The introduction of fluorine into a molecule can significantly alter its pharmacokinetic profile. The replacement of oxygen-containing functional groups, such as hydroxyl or methoxy (B1213986) groups, with fluorine is a common bioisosteric substitution aimed at blocking unwanted metabolic pathways. chemrxiv.org Aromatic rings that are electron-rich, like phenols and anisoles, are often susceptible to oxidative metabolism. Substituting these groups with fluorine can prevent such metabolic degradation, thereby enhancing the drug's stability and bioavailability. chemrxiv.org

Investigation of Biological Activity and Molecular Interactions

The unique electronic properties of the 2,3,5,6-tetrafluoro-4-methoxyphenyl group make it a valuable pharmacophore for investigating and modulating biological processes at the molecular level.

The tetrafluorinated phenyl ring system is a key structural motif in the design of enzyme inhibitors. The related compound, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, has been utilized in the synthesis of novel inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase). ossila.com These enzymes are involved in post-translational modification of proteins and are targets for cancer therapy. Enzyme inhibition studies revealed that these synthesized compounds displayed significant potency, with values of 2.9 µM against FTase and 7.5 µM against GGTase. ossila.com

Furthermore, derivatives of 2,3,5,6-tetrafluorobenzenesulfonamide have been shown to be potent inhibitors of various carbonic anhydrase (CA) isozymes. nih.gov X-ray crystallography studies of these inhibitors in complex with CA II, CA XII, and CA XIII have provided detailed insights into the molecular interactions between the fluorinated compounds and the enzyme active sites. nih.gov

In the field of proteomics, this compound has been identified as a useful tool for protein modification. It can act as a cleavage agent, allowing for the specific cleavage of proteins at methionine residues. smolecule.com This selective cleavage is valuable for studying protein structure and function, as it enables researchers to break down large proteins into smaller, more manageable fragments for analysis, while leaving other amino acids intact. smolecule.com

The structural scaffold of tetrafluorinated benzoic acids is also employed in the development of advanced tools for biological imaging. The related compound, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, is a known precursor in the synthesis of BMV109. ossila.com BMV109 is a quenched activity-based fluorescent probe designed for bioimaging applications. ossila.com This probe is initially non-fluorescent but becomes fluorescent upon reaction with a target protease, allowing for the visualization of enzyme activity in biological systems. ossila.com

Inhibitors of Protein Farnesyltransferase (FTase) and Geranylgeranyltransferase (GGTase)

Protein prenylation, a critical post-translational modification, involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, to specific cysteine residues in proteins. This process is catalyzed by a family of enzymes including protein farnesyltransferase (FTase) and protein geranylgeranyltransferases (GGTase-I and GGTase-II). These enzymes play a crucial role in localizing proteins to cellular membranes, which is essential for their function in signal transduction pathways.

Key proteins subject to prenylation include members of the Ras superfamily of small G-proteins, which are critical intermediates in cell signaling and cytoskeletal organization. nih.gov Mutations in Ras genes are found in approximately 30% of all human cancers, leading to constitutively activated proteins that promote cell proliferation and survival. nih.gov Because farnesylation is necessary for the transforming activity of Ras, inhibitors of FTase were developed as potential anticancer agents to disrupt Ras function. nih.govnih.gov Similarly, GGTase-I is significant for cell proliferation and cell cycle progression, making it another important target in cancer therapy. nih.gov

Fluorinated benzoic acid derivatives have emerged as a promising scaffold for developing inhibitors of these enzymes. For instance, the related compound 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid serves as a precursor in the synthesis of novel inhibitors for both FTase and GGTase. ossila.com Enzyme inhibition studies on compounds derived from this scaffold have demonstrated significant potency, highlighting the potential of the tetrafluorinated phenyl ring in inhibitor design. ossila.com Dual inhibitors that target both FTase and GGTase-1 are also of interest to overcome resistance mechanisms, as some proteins can be alternatively prenylated by GGTase when FTase is inhibited. nih.govmedchemexpress.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. drugdesign.org By systematically modifying the molecular structure of a lead compound, chemists can identify the key chemical features, or pharmacophores, responsible for its desired biological effects and optimize properties like potency, selectivity, and metabolic stability.

Impact of Substituent Modifications on Biological Efficacy

For derivatives of this compound, SAR studies would focus on understanding how modifications to different parts of the molecule affect its biological efficacy. The core structure consists of three key regions: the carboxylic acid group, the tetrafluorinated aromatic ring, and the methoxy group.

The Carboxylic Acid Group: This group is often crucial for binding to target proteins, potentially forming hydrogen bonds or ionic interactions with amino acid residues in the active site. Modifications, such as converting it to an ester or an amide, can significantly alter binding affinity and cell permeability. For example, in the development of FTO inhibitors, converting a benzoic acid to its methyl ester prodrug resulted in a superior inhibitory effect in cancer cell lines. researchgate.net

The Aromatic Ring: The electronic properties of the benzene (B151609) ring are heavily influenced by its substituents. Further modifications, such as replacing one of the fluorine atoms with another halogen or a small alkyl group, could fine-tune the electronic distribution and steric profile of the molecule, potentially leading to more favorable interactions with a target receptor. drugdesign.org

The Methoxy Group: The methoxy group at the C4 position can be modified to explore its role in binding and metabolism. Replacing it with larger alkoxy groups could probe the size of the binding pocket, while substituting it with groups that can act as hydrogen bond donors or acceptors might introduce new interactions with the target.

The following table illustrates hypothetical modifications to the this compound scaffold and their potential impact on biological activity based on general SAR principles.

| Modification Site | Original Group | Modified Group | Potential Impact on Biological Efficacy |

| C1 | Carboxylic Acid (-COOH) | Ester (-COOR) | Increased lipophilicity and cell permeability (prodrug strategy). researchgate.net |

| C1 | Carboxylic Acid (-COOH) | Amide (-CONH₂) | Altered hydrogen bonding capacity and potential for new interactions. |

| C4 | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | Probes for steric tolerance in the binding pocket. |

| C4 | Methoxy (-OCH₃) | Hydroxy (-OH) | Introduction of a hydrogen bond donor, potentially altering binding. |

| C2/C3/C5/C6 | Fluorine (-F) | Chlorine (-Cl) | Changes in electronic properties and steric bulk, affecting binding affinity. drugdesign.org |

Influence of Fluorine and Methoxy Group Positioning on Bioactivity

The specific arrangement of the fluorine atoms and the methoxy group in this compound has a profound influence on its physicochemical properties and, consequently, its potential bioactivity.

Fluorine Atoms: The strategic incorporation of fluorine into pharmaceuticals is a common strategy to enhance drug properties. researchgate.netmdpi.com The presence of four fluorine atoms on the benzoic acid ring has several significant effects:

Electronic Properties: Fluorine is the most electronegative element, and its strong electron-withdrawing nature significantly lowers the pKa of the carboxylic acid group, making it a stronger acid compared to its non-fluorinated counterpart. This can enhance its interaction with biological targets. ossila.com

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting hydrogen with fluorine at positions susceptible to metabolic oxidation can block these pathways, thereby increasing the molecule's half-life. mdpi.com

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its transport to the target site. mdpi.com

Methoxy Group: The positioning of the methoxy group at the C4 position, para to the carboxylic acid, is also critical.

Conformational Influence: The methoxy group can influence the conformation of the molecule and its interactions with a receptor. mdpi.com

Metabolic Site: The methyl group of the methoxy substituent can be a site for O-demethylation, a common metabolic pathway. This can be a route for clearance or a way to convert the compound into its active hydroxy form in vivo.

Binding Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction within a protein's binding site. Studies on other methoxyphenyl-containing compounds have shown that the oxygen atoms of methoxy groups can have a paramount impact on crystal packing and intermolecular interactions. mdpi.com

The interplay between the highly electron-withdrawing tetrafluoro- substitution and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring that dictates its interaction with biological targets.

The table below summarizes the key physicochemical effects of the fluorine and methoxy substituents.

| Substituent | Position | Key Physicochemical Effects | Potential Influence on Bioactivity |

| Fluorine | C2, C3, C5, C6 | Strong electron-withdrawing effect; high bond strength. researchgate.netmdpi.com | Increases acidity of carboxylic acid; enhances metabolic stability; increases lipophilicity. ossila.commdpi.com |

| Methoxy | C4 | Electron-donating (by resonance); potential H-bond acceptor; site for metabolism. mdpi.com | Modulates electronic properties of the ring; can form key binding interactions; potential for prodrug activation via demethylation. |

Environmental and Analytical Considerations

Environmental Fate and Degradation Studies (Theoretical)

While specific experimental studies on the environmental fate and degradation of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid are not extensively documented in publicly available literature, a theoretical assessment can be made based on the known behavior of structurally similar fluorinated aromatic compounds and benzoic acid derivatives.

The presence of a tetrafluorinated benzene (B151609) ring suggests a high degree of chemical stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluorinated aromatic compounds generally resistant to both biotic and abiotic degradation. ethz.ch This stability is a key factor in their persistence in the environment. ethz.ch

Biodegradation: The biodegradation of fluorinated benzoic acids is known to be challenging for microorganisms. The degradation of monofluorobenzoates has been studied in organisms like Pseudomonas sp. B13, where the position of the fluorine atom significantly influences the metabolic pathway. asm.orgnih.govnih.gov For instance, 4-fluorobenzoate (B1226621) can be completely degraded, whereas 2-fluorobenzoate (B1215865) and 3-fluorobenzoate (B1230327) can lead to the accumulation of dead-end metabolites like 2-fluoro-cis,cis-muconic acid. asm.orgnih.gov In the case of this compound, the high degree of fluorination and the presence of the methoxy (B1213986) group would likely render it highly recalcitrant to microbial degradation. The initial dioxygenation step, a common strategy for aromatic ring cleavage, would be significantly hindered by the electron-withdrawing fluorine substituents. asm.org Some studies have shown that certain strains of bacteria can utilize fluorinated compounds as a sole carbon source, but the degradation pathways are often complex and slow. ethz.chresearchgate.net For example, the degradation of 3-fluorobenzoic acid can proceed via two different dioxygenation pathways, one of which leads to a toxic intermediate. ethz.ch

Abiotic Degradation: Abiotic degradation pathways such as photolysis and hydrolysis are also likely to be slow for this compound. While some halogenated aromatic compounds can undergo photolysis, the high stability of the C-F bond would limit this process. The methoxy group could be a potential site for chemical reaction, but the steric hindrance from the adjacent fluorine atoms might reduce its reactivity.

Transport and Distribution: Due to its structure, this compound is expected to be a solid with some water solubility. Its environmental transport would be influenced by its partitioning behavior between water, soil, and air. Halogenated methoxybenzenes have been shown to undergo continental-scale atmospheric transport. vliz.be While the toxicity of many halomethoxybenzenes is not well-studied, some have been shown to accumulate in organisms and persist in the environment. vliz.be

Analytical Methods for Detection and Quantification in Research Matrices

The accurate detection and quantification of this compound in various research matrices are crucial for its study. Several analytical techniques are well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and widely used techniques for the analysis of fluorinated benzoic acids. tandfonline.comtandfonline.comekb.eg

High-Performance Liquid Chromatography (HPLC): A straightforward and reliable HPLC method with UV detection can be employed for the determination of fluorinated aromatic carboxylic acids in aqueous solutions. tandfonline.comtandfonline.com Reversed-phase columns, such as a C18 column, are typically used for separation. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., trifluoroacetic acid in water) and an organic solvent like acetonitrile (B52724), run in a gradient elution mode. researchgate.net A diode array detector can be used for the identification and quantification of the analytes. tandfonline.comtandfonline.com This technique has been successfully used for the trace analysis of various fluorinated benzoic acids in reservoir fluids without extensive sample pre-treatment. tandfonline.comtandfonline.com

| Parameter | Typical Conditions for Fluorinated Benzoic Acid Analysis by HPLC |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile and 0.1% trifluoroacetic acid in water |

| Detector | Diode Array Detector (DAD) or UV Detector |

| Limit of Quantification | As low as 5 to 10 µg/mL, depending on the specific compound and matrix tandfonline.comresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and selectivity, LC-MS is the method of choice. rsc.org This technique couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. It is particularly useful for analyzing complex matrices. The compound would be ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio of the resulting ions would be measured. This provides a high degree of certainty in the identification and quantification of the target analyte. diva-portal.org LC-MS methods have been developed for the analysis of various benzoic acid derivatives and other fluorinated compounds. rsc.orgdiva-portal.org

Spectrofluorometry can be a sensitive and specific method for the detection of certain fluorescent molecules. While this compound itself is not reported to be strongly fluorescent, some benzoic acid derivatives exhibit fluorescence. researchgate.netumich.edunih.gov For instance, salicylic (B10762653) acid (2-hydroxybenzoic acid) and anthranilic acid (2-aminobenzoic acid) are fluorescent and have been used as luminescent dyes. umich.edunih.gov

The applicability of spectrofluorometry for the direct analysis of this compound would depend on its intrinsic fluorescence properties. If it is non-fluorescent, it could potentially be derivatized with a fluorescent tag to enable detection by this method. The fluorescence of a related compound, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, is utilized in the synthesis of a quenched activity-based probe for bioimaging, where fluorescence is generated upon reaction with a target enzyme. ossila.com This suggests that modifications to the structure of this compound could potentially induce fluorescence for analytical purposes.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|